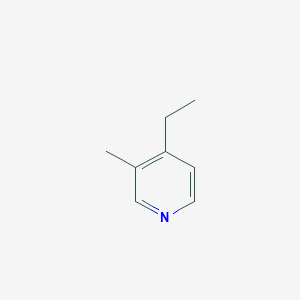

4-Ethyl-3-methylpyridine

Beschreibung

Contextual Significance of Alkylpyridine Derivatives in Organic Chemistry

Alkylpyridines, which are pyridine (B92270) rings substituted with one or more alkyl groups, are a significant class of organic compounds. ontosight.ai They serve as crucial intermediates and building blocks in the synthesis of a wide array of chemical products. ontosight.ainih.gov Their applications span various industries, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai

In the pharmaceutical sector, alkylpyridine skeletons are found in numerous drugs, such as antihistamines and anti-inflammatory agents. ontosight.ai The agrochemical industry utilizes these compounds in the production of herbicides, insecticides, and fungicides. ontosight.ai Furthermore, they are employed in the creation of polymers, dyes, and pigments. ontosight.ai The versatility of alkylpyridines stems from the reactivity of the pyridine ring and the influence of the attached alkyl groups on this reactivity. ontosight.aiontosight.ai

Structural Characteristics and Positional Isomerism within Ethylmethylpyridines

The molecular formula for 4-Ethyl-3-methylpyridine is C8H11N. ontosight.ai It is a colorless liquid with a characteristic odor. ontosight.ai The presence of the nitrogen atom in the pyridine ring confers basic properties to the compound, allowing it to accept a proton. ontosight.ai The ethyl and methyl substituents on the ring influence its electronic properties, reactivity, and solubility compared to unsubstituted pyridine. ontosight.ai

Overview of Academic Research Domains Pertaining to 4-Ethyl-3-methylpyridine

Academic research on 4-Ethyl-3-methylpyridine and its derivatives explores various domains. One significant area of investigation is its synthesis. Researchers have explored different methods for preparing alkylpyridines, including the reaction of pyridine with alkyl halides and the use of catalysts in Friedel-Crafts alkylation reactions. ontosight.ai Other synthetic strategies involve acid-promoted cyclization of oxime intermediates and visible-light-mediated three-component reactions. clockss.orgacs.org

The compound also serves as a starting material in the synthesis of more complex molecules. For example, it has been used in the synthesis of diastereoisomeric 6,7-Benzomorphans. acs.org Furthermore, the biological activity of pyridine derivatives is a subject of ongoing research, with studies investigating their potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The degradation of alkylpyridines like 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by microorganisms is another area of study, with implications for environmental science. asm.org

Table 1: Physicochemical Properties of 4-Ethyl-3-methylpyridine

| Property | Value |

| Molecular Formula | C8H11N |

| Molecular Weight | 121.18 g/mol |

| Density | 0.948 g/cm³ |

| IUPAC Name | 4-ethyl-3-methylpyridine |

| InChI Key | NJQZTGGQYUUYKS-UHFFFAOYSA-N |

| Note: This table is based on available data and may not be exhaustive. stenutz.eusigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-4-5-9-6-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQZTGGQYUUYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066656 | |

| Record name | Pyridine, 4-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20815-29-6 | |

| Record name | 4-Ethyl-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20815-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020815296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 3 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly less facile than on its carbocyclic analogue, benzene. wikipedia.org The nitrogen atom's high electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. wikipedia.org This deactivating effect is further intensified by the protonation or coordination of the nitrogen atom to a Lewis acid catalyst (e.g., AlCl3), which is often required for reactions like Friedel-Crafts alkylation or acylation. wikipedia.org This creates a positive charge on the nitrogen, severely hindering the approach of an electrophile. wikipedia.org

For substituted pyridines like 4-Ethyl-3-methylpyridine, the directing effects of the alkyl groups must be considered alongside the inherent deactivation by the nitrogen atom. Alkyl groups are typically activating, ortho, para-directing substituents in electrophilic aromatic substitution. uci.edu In 4-Ethyl-3-methylpyridine, the positions available for substitution are C-2, C-5, and C-6.

Position C-2: This position is ortho to the methyl group and meta to the ethyl group.

Position C-5: This position is ortho to the ethyl group and meta to the methyl group.

Position C-6: This position is ortho to the nitrogen and meta to the methyl group.

Despite the directing influence of the alkyl groups, the overarching deactivation by the pyridine nitrogen generally makes direct electrophilic substitution on the ring nearly impossible under standard conditions. wikipedia.org Reactions such as nitration or halogenation, if they occur, would require harsh conditions, and the substitution pattern would be complex, influenced by a combination of electronic deactivation from the nitrogen and the directing effects of the two alkyl groups.

Nucleophilic Addition and Substitution Reactions on the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine nucleus is susceptible to nucleophilic reactions. N-alkylpyridinium salts and pyridine N-oxides are particularly reactive towards nucleophiles, which preferentially attack the C-2 and C-4 positions. abertay.ac.uk

Borane-Mediated Transformations and Adduct Chemistry

Recent studies have highlighted the unique reactivity of pyridine derivatives when complexed with boranes, particularly triborane (B₃H₇). These Py·B₃H₇ adducts exhibit enhanced stability and reactivity compared to adducts with BH₃ or BF₃. rsc.orgresearchgate.net The coordination of the B₃H₇ unit to the pyridine nitrogen leads to an intramolecular charge transfer from the pyridine ring to the borane (B79455) cluster. rsc.org This activation facilitates nucleophilic substitution at the C-4 position under mild conditions. rsc.org

For a substrate like 4-ethylpyridine (B106801), forming the 4-ethylpyridine·B₃H₇ adduct allows for subsequent C-H functionalization at the C-4 position. researchgate.net A proposed mechanism involves the formation of a stable dearomatic dihydropyridine (B1217469) intermediate, which then undergoes rearomatization to yield the final substituted product. rsc.orgresearchgate.net

A systematic screening of reaction conditions for the methylation of the 4-ethylpyridine·B₃H₇ adduct (1e) with methyl iodide identified KOtBu as a suitable mild base in CH₃CN, affording the methylated product in 88% yield. researchgate.net Control experiments showed that under similar conditions, the corresponding BH₃ adduct was unreactive, the BF₃ adduct decomposed, and 4-ethylpyridine without the B₃H₇ coordination did not react at all. researchgate.netrsc.org This underscores the unique stability and reactivity conferred by the B₃H₇ adduct. researchgate.netrsc.org

Table 1: Borane-Mediated Nucleophilic Substitution of 4-Ethylpyridine·B₃H₇

| Electrophile | Base | Solvent | Product Yield | Reference |

|---|

This methodology demonstrates high functional group tolerance and excellent C-4 regioselectivity, even in the presence of substitution at other ring positions. rsc.org

Grignard Reagent Additions and Subsequent Aromatization

The addition of Grignard reagents is a powerful method for the alkylation and arylation of pyridines. While direct addition to pyridine often results in low yields, the reaction is more efficient with activated substrates like pyridine N-oxides or N-alkylpyridinium salts. abertay.ac.ukorganic-chemistry.org Addition typically occurs at the C-2 or C-4 position. abertay.ac.uk For instance, adding Grignard reagents to pyridine N-oxides in THF, followed by treatment with acetic anhydride (B1165640), yields 2-substituted pyridines. organic-chemistry.org

In the case of 4-Ethyl-3-methylpyridine, direct addition of a Grignard reagent (R-MgX) would be influenced by the steric hindrance of the existing alkyl groups. The C-2 and C-6 positions are adjacent to either the methyl group or the nitrogen, while the C-4 position is blocked by the ethyl group. Therefore, nucleophilic attack would likely be directed to the C-2 or C-6 positions.

More recently, copper-catalyzed asymmetric addition of Grignard reagents to N-acylpyridinium salts has been developed as a highly regio- and enantioselective method to produce chiral 1,4-dihydropyridines (1,4-DHPs). acs.orgnih.gov While specific studies on 4-Ethyl-3-methylpyridine are not detailed, the general mechanism involves the in-situ formation of a pyridinium (B92312) salt, which is then attacked by the Grignard reagent. nih.govacs.org The regioselectivity (C-4 vs. C-2 addition) can be controlled by the choice of catalyst and reaction conditions. nih.gov For a 3,4-disubstituted pyridine, the steric and electronic properties of the substituents would play a crucial role in directing the incoming nucleophile.

Reactivity of Alkyl Side Chains (Ethyl and Methyl Groups)

The alkyl groups of 4-Ethyl-3-methylpyridine are not inert and can participate in various reactions, often involving the activation of their C-H bonds. The protons on the carbon atoms attached to the pyridine ring (the picolyl methyl and the benzylic-like methylene (B1212753) of the ethyl group) are acidic and can be removed by a strong base.

Interaction of 4-methylpyridine (B42270) with n-butyl-lithium has been shown to result in a mixture of nucleophilic addition to the ring and lateral metalation at the methyl group. rsc.org Similarly, for 4-Ethyl-3-methylpyridine, treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the methyl group or, more likely, the more reactive methylene group of the ethyl side chain. The resulting anion is a potent nucleophile that can react with various electrophiles.

Recent research has shown that 4-alkylpyridines can undergo C-sulfonylation at the picolyl C-H bond. nih.gov The reaction of 4-ethylpyridine with a sulfonyl chloride proceeds in good to excellent yield, forming a picolyl sulfone. nih.gov This transformation is believed to proceed via an alkylidene dihydropyridine intermediate. nih.gov

Table 2: Tolylsulfonylation of 4-Ethylpyridine

| Reagent | Solvent | Temperature | Yield | Reference |

|---|

This reactivity highlights the potential for functionalizing the alkyl side chains of 4-Ethyl-3-methylpyridine through formal C-H activation.

Cyclization and Rearrangement Reactions Involving 4-Ethyl-3-methylpyridine

The reactive nature of the side chains and the pyridine ring allows 4-Ethyl-3-methylpyridine derivatives to participate in cyclization reactions to form fused heterocyclic systems.

A notable example is the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines to synthesize 6-azaindoles. chemrxiv.orgresearchgate.net In this reaction, the 3-amino group and the 4-methyl group of the pyridine ring react with a C1-bielectrophile, such as trifluoroacetic anhydride (TFAA), to construct a pyrrole (B145914) ring fused to the pyridine core. chemrxiv.org While the direct substrate is a 3-amino derivative, this demonstrates a powerful synthetic route originating from the 4-methylpyridine scaffold. Studies have also tested 4-ethyl substituted pyridines in this context to understand the scope of the reaction with different active methylene groups. chemrxiv.orgresearchgate.net

Another relevant transformation is the dehydrocyclization of 4-Ethyl-3-pyridinethiol over a copper-chromium catalyst to produce 6-azathianaphthene (thieno[3,2-c]pyridine). acs.org This reaction involves the cyclization between the thiol group at C-3 and the ethyl group at C-4, demonstrating a method to form a fused thiophene (B33073) ring.

Rearrangement reactions are also possible. For instance, aza-Cope rearrangements can occur in the context of 2-alkylpyridines, suggesting that under appropriate conditions, derivatives of 4-Ethyl-3-methylpyridine could undergo sigmatropic rearrangements. beilstein-journals.org

Oxidation and Reduction Chemistry of 4-Ethyl-3-methylpyridine

Oxidation: The alkyl side chains of 4-Ethyl-3-methylpyridine can be oxidized to introduce carbonyl or carboxyl functionalities. The heterogeneous catalytic vapor-phase oxidation of methylpyridines is a method for producing pyridinecarboxylic acids, with vanadium-titanium (B8517020) catalysts being particularly effective. ect-journal.kz The oxidation of 4-methylpyridine, for example, can yield isonicotinic acid. ect-journal.kz For 4-Ethyl-3-methylpyridine, oxidation could potentially occur at either the methyl or the ethyl group. Selective oxidation of the more reactive methylene group of the ethyl side chain to a ketone is also a known transformation for related heterocyclic systems. magritek.com For instance, the oxidation of 4-ethyl-3-methylcinnoline to 3-methyl-4-acetylcinnoline has been achieved using chromium oxide supported on alumina (B75360). magritek.com The anions of methylpyridines can also undergo oxidative coupling when treated with reagents like dibenzoyl peroxide. cdnsciencepub.com

Reduction: The pyridine ring is more susceptible to reduction than benzene. abertay.ac.uk Reduction can be achieved using complex metal hydrides, and the reaction is essentially a nucleophilic process. abertay.ac.uk The biodegradation of alkylpyridines is another important reductive and oxidative pathway. Microorganisms like Gordonia nitida LE31 can degrade 3-ethylpyridine (B110496) and 3-methylpyridine (B133936). nih.govresearchgate.net The metabolic pathway is proposed to involve a C-2–C-3 ring cleavage, which is a different mechanism from the oxidation of the alkyl group. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 3 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-Ethyl-3-methylpyridine, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.

The aromatic region is expected to display three signals corresponding to the protons at positions 2, 5, and 6 of the pyridine (B92270) ring. The proton at position 2, being adjacent to the nitrogen atom, is anticipated to be the most deshielded, appearing at the lowest field. The protons at positions 5 and 6 will have chemical shifts influenced by the adjacent alkyl groups.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the three methyl protons, and a triplet for the methyl (-CH3) protons, resulting from coupling with the two methylene protons. The methyl group directly attached to the pyridine ring at position 3 will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethyl-3-methylpyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.3 | Singlet |

| H-5 | ~7.0 | Doublet |

| H-6 | ~8.2 | Doublet |

| -CH2- (ethyl) | ~2.6 | Quartet |

| -CH3 (ethyl) | ~1.2 | Triplet |

Note: These are predicted values and may vary slightly from experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 4-Ethyl-3-methylpyridine is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming the solvent does not obscure any peaks.

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the alkyl substituents. The carbons directly bonded to the nitrogen (C-2 and C-6) are expected to be significantly deshielded. The carbons bearing the ethyl (C-4) and methyl (C-3) groups will also have characteristic chemical shifts. The carbon atoms of the ethyl and methyl substituents will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-3-methylpyridine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-6 | ~148 |

| -CH2- (ethyl) | ~25 |

| -CH3 (ethyl) | ~15 |

Note: These are predicted values and may vary slightly from experimental data.

The nitrogen atom in the pyridine ring of 4-Ethyl-3-methylpyridine possesses a lone pair of electrons, making it a Lewis base capable of forming adducts with Lewis acids, such as boron-containing compounds, or coordinating to metal centers in organometallic complexes. Heteronuclear NMR can be employed to study these interactions.

¹¹B NMR: When 4-Ethyl-3-methylpyridine forms an adduct with a borane (B79455) (e.g., BH₃), the coordination of the nitrogen to the boron atom results in a significant change in the electronic environment of the boron nucleus. In ¹¹B NMR spectroscopy, the chemical shift of the boron atom in the adduct would be expected to shift upfield compared to the free borane, indicative of the change from a three-coordinate to a four-coordinate boron center. For instance, the ¹¹B NMR spectrum of a collidine-boron adduct has been reported to show a quartet centered at δ = -15.38 ppm. acs.org

¹²⁵Te NMR: In organometallic complexes where 4-Ethyl-3-methylpyridine is coordinated to a tellurium-containing moiety, ¹²⁵Te NMR spectroscopy can provide valuable information. The chemical shift of the tellurium nucleus is highly sensitive to its coordination environment. The formation of a coordinate bond between the pyridine nitrogen and the tellurium atom would lead to a change in the ¹²⁵Te chemical shift, reflecting the altered electronic structure around the tellurium center. The magnitude and direction of this shift would depend on the specific nature of the organotellurium compound and the coordination geometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Ethyl-3-methylpyridine exhibits characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups is observed just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending modes of the aliphatic C-H bonds, will be present in the fingerprint region.

An experimental IR spectrum for "Pyridine, 4-ethyl-3-methyl-" is available in the NIST Chemistry WebBook and shows key peaks that align with these expectations. cdnsciencepub.com

Table 3: Key Experimental IR Absorption Bands for 4-Ethyl-3-methylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| 2970, 2930, 2870 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1570 | Strong | Pyridine Ring C=C and C=N Stretch |

| ~1450 | Strong | CH₂ and CH₃ Bending |

Data sourced from NIST Chemistry WebBook. cdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 4-Ethyl-3-methylpyridine would also be characterized by vibrations of the pyridine ring and the alkyl substituents. The symmetric ring breathing mode of the pyridine ring is typically a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. The C-H stretching and bending modes will also be present.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption: Substituted pyridines typically exhibit π → π* and n → π* electronic transitions. For 4-Ethyl-3-methylpyridine, the π → π* transitions are expected to be more intense and occur at shorter wavelengths, likely in the 250-280 nm range. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is generally weaker and may be observed as a shoulder on the π → π* absorption band. The solvent polarity can influence the position of these absorption bands, a phenomenon known as solvatochromism.

Fluorescence: Many pyridine derivatives exhibit fluorescence. Upon excitation at an appropriate wavelength (corresponding to an absorption band), 4-Ethyl-3-methylpyridine may emit light at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, protonation of the pyridine nitrogen can lead to a redshift in the fluorescence emission. rsc.org The presence of the electron-donating alkyl groups on the pyridine ring may influence the fluorescence characteristics of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-Ethyl-3-methylpyridine (C₈H₁₁N), the molecular weight is 121.18 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule.

A key fragmentation pathway for alkylpyridines is the benzylic cleavage, which involves the loss of a hydrogen atom or an alkyl radical from the position alpha to the pyridine ring. For 4-Ethyl-3-methylpyridine, a prominent fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic-type cation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 106. The molecular ion peak at m/z 121 would also be expected.

Table 4: Predicted Key Mass Spectral Fragments for 4-Ethyl-3-methylpyridine

| m/z | Proposed Fragment |

|---|---|

| 121 | [C₈H₁₁N]⁺• (Molecular Ion) |

| 106 | [C₇H₈N]⁺ (Loss of •CH₃) |

| 93 | [C₆H₇N]⁺ (Loss of C₂H₄) |

Note: These are predicted fragmentation patterns based on the general behavior of alkylpyridines. The relative intensities of the peaks would depend on the ionization conditions. PubChemLite provides predicted collision cross-section values for various adducts of 4-ethyl-3-methylpyridine, which can be useful in ion mobility-mass spectrometry studies. nih.gov

Absence of Publicly Available X-ray Crystallographic Data for 4-Ethyl-3-methylpyridine

A thorough and extensive search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for the compound 4-Ethyl-3-methylpyridine. Consequently, a detailed analysis of its solid-state structure, including specific crystallographic parameters, cannot be provided at this time.

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method yields precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

While crystallographic data exists for structurally related pyridine derivatives, such as various isomers of lutidine (dimethylpyridine) and collidine (trimethylpyridine), these data cannot be directly extrapolated to accurately describe the crystal structure of 4-Ethyl-3-methylpyridine. The specific placement and nature of the ethyl and methyl substituents on the pyridine ring will uniquely influence the crystal packing, including the symmetry of the unit cell and the network of intermolecular forces.

The lack of available data prevents the generation of a crystallographic data table and a detailed discussion on the solid-state structural features of 4-Ethyl-3-methylpyridine. Further experimental work, specifically the growth of a suitable single crystal and its analysis by X-ray diffraction, would be required to elucidate its precise solid-state architecture.

Computational and Theoretical Chemistry of 4 Ethyl 3 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules like 4-ethyl-3-methylpyridine. wikipedia.orgnorthwestern.edu Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular stability. arxiv.org

Table 1: Representative Quantum Chemical Properties Calculable for 4-Ethyl-3-methylpyridine Note: The following values are illustrative of typical outputs from quantum chemical calculations for similar pyridine (B92270) derivatives and are not specific experimental or calculated values for 4-ethyl-3-methylpyridine.

| Property | Description | Typical Method |

|---|---|---|

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | DFT (e.g., B3LYP), Ab initio (e.g., G3, G4) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT, Hartree-Fock |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. | DFT, Hartree-Fock |

| Dipole Moment | A measure of the net molecular polarity. | DFT, Hartree-Fock |

Prediction of Molecular Parameters and Spectroscopic Data

Computational chemistry serves as a powerful tool for the a priori prediction of molecular geometries and spectroscopic properties. wikipedia.org By minimizing the energy of the molecule with respect to the positions of its atoms, methods like DFT can accurately predict equilibrium bond lengths, bond angles, and dihedral angles. These calculated geometries for substituted pyridines generally show excellent agreement with experimental data obtained from techniques like X-ray crystallography or microwave spectroscopy.

Furthermore, computational methods can simulate various types of molecular spectra. bohrium.com Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These predicted frequencies help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov These predictions are invaluable for structural elucidation, especially for new compounds or for distinguishing between isomers. nih.gov For 4-ethyl-3-methylpyridine, such calculations would provide a complete theoretical vibrational and NMR spectrum, aiding in its definitive characterization.

Table 2: Examples of Predictable Molecular and Spectroscopic Parameters Note: This table illustrates the types of data that can be generated computationally for a molecule like 4-ethyl-3-methylpyridine.

| Parameter Type | Specific Parameter | Computational Method |

|---|---|---|

| Molecular Geometry | C-C bond lengths | DFT (e.g., B3LYP/6-311++G(d,p)) |

| C-N bond lengths | DFT (e.g., B3LYP/6-311++G(d,p)) | |

| C-C-N bond angles | DFT (e.g., B3LYP/6-311++G(d,p)) | |

| Vibrational Spectra | IR Frequencies (e.g., C-H stretch, ring modes) | DFT Frequency Calculation |

| Raman Intensities | DFT Frequency Calculation | |

| NMR Spectra | ¹H Chemical Shifts | GIAO method with DFT |

| ¹³C Chemical Shifts | GIAO method with DFT |

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. rsc.orgchemrxiv.org By identifying and characterizing the energetics of reactants, intermediates, transition states, and products, a complete reaction pathway can be charted. mdpi.commdpi.com

A relevant example for substituted pyridines is their reaction with hydroxyl (OH) radicals, a key process in atmospheric chemistry. researchgate.net Computational studies on the reaction of OH radicals with various methyl- and ethyl-substituted pyridines have utilized transition state theory to explore the effect of the substituents on the reaction kinetics. oberlin.edu These calculations show that the reaction typically proceeds via the electrophilic addition of the OH radical to the carbon atoms of the pyridine ring. acs.orgresearchgate.net The presence of electron-donating groups like ethyl and methyl is expected to activate the ring towards this attack. For 4-ethyl-3-methylpyridine, computational methods could be used to determine the preferred site of OH addition (ortho, meta, or para to the nitrogen and the alkyl groups) by calculating the activation energy barriers for each possible pathway. The transition state for each pathway—a first-order saddle point on the potential energy surface—is located, and its structure and vibrational frequencies are calculated. The imaginary frequency corresponds to the motion along the reaction coordinate, confirming it as a true transition state. oberlin.edu

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of atoms as a function of time. nih.gov

For a flexible molecule like 4-ethyl-3-methylpyridine, MD simulations are particularly useful for studying its conformational landscape. The primary sources of conformational flexibility are the rotation around the C-C single bonds of the ethyl group and the C-C bond connecting it to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, revealing the most stable conformers and the energy barriers for interconversion between them. These simulations can be performed in the gas phase or, more realistically, with an explicit representation of a solvent to understand how intermolecular interactions influence conformational preferences. nih.govmdpi.com The results of such simulations provide a statistical description of the conformational ensemble at a given temperature, which is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models are essential for developing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its chemical reactivity. chemrxiv.org For substituted pyridines, these models can predict how changes in the type and position of substituents will affect reaction rates or equilibrium constants. canterbury.ac.nz

Building on computational studies, such as the reaction of OH radicals with alkylpyridines, a structure-reactivity relationship model can be constructed. oberlin.edu For instance, the rate constants for the OH reaction can be parameterized based on the electronic properties (e.g., Hammett parameters) or calculated quantum chemical descriptors (e.g., charge on the ring carbons, HOMO energy) of the substituted pyridine. nih.gov The model for the OH reaction with pyridine derivatives shows that the rate constant is highly dependent on the nature and position of the alkyl groups. Electron-donating groups generally increase the reaction rate by stabilizing the transition state of the electrophilic OH addition. oberlin.edu By establishing a robust correlation for a series of known compounds, the reactivity of other molecules, including 4-ethyl-3-methylpyridine, can be predicted without the need for further extensive calculations or experiments. These theoretical models provide a powerful predictive tool in chemistry, from atmospheric science to catalyst and drug design. nih.gov

Advanced Applications and Research Utility of 4 Ethyl 3 Methylpyridine in Chemical Disciplines

Role as a Building Block in the Synthesis of Complex Organic Molecules

4-Ethyl-3-methylpyridine serves as a versatile building block in the construction of more complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry. The reactivity of the pyridine (B92270) ring, coupled with the functional handles provided by the ethyl and methyl substituents, allows for a variety of synthetic transformations.

A notable application of a structurally similar compound is in the synthesis of pyrido[3,4-c]pyridazines. These nitrogen-containing scaffolds are of considerable interest in medicinal chemistry due to their potential biological activities. mdpi.com In one synthetic approach, a 4-ethyl analog of a pyridazine-6-one undergoes a condensation reaction with dimethylformamide dimethyl acetal (DMFDMA). Subsequent hydrolysis and ring closure lead to the formation of pyrido[3,4-d]pyridazinone derivatives. mdpi.com This reaction highlights how the ethyl group can participate in or influence cyclization reactions to form fused heterocyclic systems.

The general strategy of utilizing substituted pyridines as precursors for more complex heterocyclic structures is a common theme in organic synthesis. Various synthetic methods are employed to construct diversely substituted pyridines, which then serve as key intermediates. nih.gov

Utilization in Catalyst Design and Ligand Chemistry

The nitrogen atom in the pyridine ring of 4-Ethyl-3-methylpyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This property is fundamental to its application in catalyst design and ligand chemistry.

Coordination Chemistry in Metal-Catalyzed Reactions

The coordination of substituted pyridines to transition metal ions is a well-established principle in catalysis. The electronic properties of the pyridine ligand, influenced by its substituents, can modulate the catalytic activity of the metal center. While specific studies on 4-ethyl-3-methylpyridine are not abundant, the coordination chemistry of closely related alkyl-substituted pyridines provides significant insights.

For instance, 4-methylpyridine (B42270) has been used to synthesize heteronuclear coordination polymers with various metal ions, including Cu(II), Co(III), and Fe(III). rsc.org The resulting complexes exhibit diverse structural dimensionalities, from 1D chains to 3D supramolecular structures, dictated by the coordination environment and intermolecular interactions. rsc.org Similarly, the coordination of dimethylpyridines to Nickel(II) salts has been shown to result in square-planar, tetrahedral, and octahedral complexes, depending on the reaction conditions. acs.org

The interaction between the substituted pyridine ligand and the metal center can be fine-tuned to enhance catalytic efficiency. In palladium-catalyzed cross-coupling reactions, for example, the basicity of the pyridine ligand, which is influenced by alkyl substituents, can affect the catalytic activity of the palladium complex. nih.gov

Table 1: Examples of Metal Complexes with Substituted Pyridine Ligands

| Metal Ion | Substituted Pyridine Ligand | Resulting Complex Type | Reference |

| Cu(II), Co(III) | 4-methylpyridine | Heteronuclear coordination polymers | rsc.org |

| Ni(II) | 3,4-dimethylpyridine, 3,5-dimethylpyridine | Square-planar, tetrahedral, and octahedral complexes | acs.org |

| Pd(II) | Various 4-substituted pyridines | Square-planar complexes for cross-coupling catalysis | nih.gov |

Development of Magnetically Recoverable Catalysts

In recent years, there has been a significant interest in the development of magnetically recoverable catalysts for sustainable chemical synthesis. nih.govresearchgate.net These catalysts typically consist of magnetic nanoparticles functionalized with a catalytically active species, often a transition metal complex. Pyridine derivatives are attractive candidates for use as ligands in these systems due to their strong coordination to metal centers and the ease with which they can be chemically modified.

While the direct use of 4-ethyl-3-methylpyridine in such catalysts is not extensively documented, the principle of employing pyridine-based ligands is well-established. Magnetically recoverable nano-catalysts have been successfully used in multicomponent reactions for the synthesis of a variety of pyridine derivatives. rsc.orgscispace.com This demonstrates the compatibility of the pyridine scaffold with these catalytic systems. The functionalization of magnetic nanoparticles with pyridine-containing ligands can lead to highly active and reusable catalysts for various organic transformations. nih.gov

Precursor in Materials Science Research

The application of substituted pyridines extends into materials science, where they can serve as precursors for the synthesis of advanced materials such as polymers and metal-organic frameworks (MOFs). The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in the construction of MOFs, which are porous crystalline materials with a wide range of potential applications. researchgate.netrsc.org

The synthesis of new MOFs often involves the use of polytopic nitrogen and oxygen-donor ligands. rsc.org Substituted pyridines, like 4-ethyl-3-methylpyridine, can act as monodentate or, if further functionalized, as polydentate ligands in the formation of these frameworks. For example, 4-methylpyridine has been utilized in the synthesis of a copper-polysulfide cluster, demonstrating its role in the formation of novel inorganic materials. nasa.gov

Furthermore, pyridine-containing monomers can be used in the synthesis of polymers with specific properties. The incorporation of the pyridine moiety into a polymer backbone can influence its thermal stability and its ability to coordinate with metals, opening up applications in areas such as metal capture and self-assembly. nih.gov

Research in Novel Chemical Scaffolds for Medicinal Chemistry

The pyridine ring is a common structural motif in many pharmaceuticals. nih.gov The development of novel synthetic routes to access new pyridine-based chemical scaffolds is a key focus in medicinal chemistry. 4-Ethyl-3-methylpyridine can serve as a starting point for the synthesis of such scaffolds through various molecular modification strategies. biomedres.usbiomedres.us

The synthetic pathways to pyrido[3,4-c]pyridazines from pyridine derivatives exemplify the creation of novel scaffolds. mdpi.comdntb.gov.ua These synthetic routes often involve the functionalization and cyclization of a starting pyridine molecule. The ethyl and methyl groups on 4-ethyl-3-methylpyridine offer sites for further chemical elaboration, allowing for the generation of a library of derivatives with diverse substitution patterns. This process of molecular modification is a fundamental strategy in drug discovery, aimed at optimizing the pharmacological properties of a lead compound. researchgate.netnih.gov

For instance, the modification of substituents on a pyridine ring can have a significant impact on the biological activity of a molecule, as seen in the structure-activity relationship studies of PPARγ modulators where the pyridine ring was systematically modified. nih.gov

Table 2: Synthetic Strategies for Novel Scaffolds from Pyridine Derivatives

| Synthetic Strategy | Starting Material Type | Resulting Scaffold | Reference |

| Condensation/Cyclization | Substituted Pyridazines | Pyrido[3,4-c]pyridazines | mdpi.com |

| Multi-component Reactions | Aldehydes, β-keto esters, anilines, malononitrile | Polysubstituted Pyridines | researchgate.net |

| C-H Alkylation | Substituted Pyridines | Functionalized Pyridines | acs.org |

Environmental Research Perspectives on 4 Ethyl 3 Methylpyridine and Alkylpyridines

Biodegradation Pathways and Biotransformation Mechanisms

The biodegradation of alkylpyridines is a key process in their natural attenuation in the environment. Microbial communities in soil and water can utilize these compounds as sources of carbon and nitrogen, breaking them down into simpler, less harmful substances. The specific pathways and mechanisms of degradation are influenced by the structure of the alkylpyridine, including the number, position, and size of the alkyl substituents.

While specific studies on the microbial degradation of 4-ethyl-3-methylpyridine are limited, research on structurally similar compounds, such as dimethylpyridines (lutidines), provides valuable insights. Bacteria from the genus Arthrobacter have been shown to be capable of degrading dimethylpyridines. For instance, Arthrobacter crystallopoietes KM-4 has been identified as a strain that can utilize 2,6-dimethylpyridine (B142122) as a sole source of carbon and nitrogen. intellectualarchive.comresearchgate.net Similarly, strains of Arthrobacter have been isolated that can degrade 2,4-dimethylpyridine. ficp.ac.ru

The ability of microorganisms to degrade a range of alkylpyridines is often linked to the presence of specific catabolic plasmids. ficp.ac.ru These genetic elements carry the necessary genes for the enzymatic machinery required to break down these compounds. The isolation and characterization of such microbial strains are crucial for understanding the biodegradation potential of alkylpyridines in contaminated environments and for developing bioremediation strategies.

The initial step in the aerobic biodegradation of many pyridine (B92270) derivatives is typically an oxidation reaction catalyzed by monooxygenases. nih.govresearchgate.net These enzymes introduce hydroxyl groups onto the pyridine ring, making it more susceptible to subsequent cleavage. Flavin-dependent monooxygenases are a class of enzymes that have been implicated in the degradation of pyridine-containing substrates. researchgate.netresearchgate.netasm.org

In the context of alkylpyridine degradation, these monooxygenases exhibit a degree of substrate specificity, which can be influenced by the substitution pattern on the pyridine ring. nih.gov For instance, the degradation of nicotine, which contains a pyridine ring, involves a flavoprotein monooxygenase that catalyzes hydroxylation and C-C bond cleavage. asm.org While the specific enzymes involved in the catabolism of 4-ethyl-3-methylpyridine have not been characterized, it is highly probable that similar monooxygenase systems initiate its degradation by hydroxylating the pyridine ring.

The identification of metabolic intermediates is key to elucidating biodegradation pathways. In the degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes KM-4, several intermediates have been identified, providing a model for the breakdown of disubstituted alkylpyridines. The proposed pathway involves initial hydroxylation of the pyridine ring to form 2,6-dimethylpyridin-3-ol, followed by a second hydroxylation to yield 2,6-dimethylpyridin-3,4-diol. intellectualarchive.comresearchgate.netresearchgate.net Subsequent enzymatic reactions lead to the opening of the pyridine ring, resulting in the formation of compounds like 2,4-dioxopentanoic acid. intellectualarchive.comresearchgate.net

Based on these findings, a plausible initial step in the biodegradation of 4-ethyl-3-methylpyridine would be the hydroxylation of the pyridine ring, likely at a position not occupied by the alkyl groups. The resulting hydroxylated intermediates would then undergo further enzymatic transformation, leading to ring cleavage and the formation of aliphatic compounds that can be channeled into central metabolic pathways.

Table 1: Identified Metabolites in the Biodegradation of 2,6-Dimethylpyridine by Arthrobacter crystallopoietes KM-4

| Metabolite Name | Chemical Formula | Role in Pathway |

| 2,6-Dimethylpyridin-3-ol | C₇H₉NO | Initial hydroxylation product |

| 2,6-Dimethylpyridin-3,4-diol | C₇H₉NO₂ | Dihydroxylated intermediate |

| 2,4-Dioxopentanoic acid | C₅H₆O₄ | Ring cleavage product |

Abiotic Environmental Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of alkylpyridines in the environment. tandfonline.com Photochemical degradation, driven by sunlight, is a significant abiotic pathway for many organic pollutants in surface waters. nih.govnih.gov The fate of pyridines in the environment is influenced by such photochemical transformations. tandfonline.comresearchgate.net

Analytical Methodologies for Environmental Monitoring

The effective monitoring of 4-ethyl-3-methylpyridine and other alkylpyridines in environmental samples is essential for assessing their distribution and fate. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose. cdc.govdtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds like alkylpyridines in environmental matrices. cdc.govmdpi.com This technique offers high sensitivity and specificity, allowing for the separation and identification of individual compounds in complex mixtures. mdpi.com Sample preparation for GC-MS analysis of water samples often involves extraction and concentration steps to isolate the target analytes from the aqueous matrix. For air samples, collection on solid sorbents followed by thermal desorption is a common approach. cdc.gov The use of a mass spectrometer as a detector provides structural information, enabling confident identification of the analytes. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique suitable for the analysis of pyridine derivatives in aqueous samples. helixchrom.comhelixchrom.comresearchgate.netsielc.com It is particularly useful for compounds that are not easily volatilized or are thermally labile. Reversed-phase HPLC with ultraviolet (UV) detection is a common configuration for the analysis of aromatic compounds like pyridines. dtic.mil The choice of the stationary phase and mobile phase composition is critical for achieving good separation of different alkylpyridine isomers. helixchrom.comhelixchrom.com HPLC can be coupled with mass spectrometry (LC-MS) to enhance selectivity and sensitivity, which is particularly beneficial for analyzing complex environmental samples. researchgate.net

Table 2: Common Analytical Techniques for Pyridine Derivatives

| Analytical Technique | Principle | Common Detector | Sample Types |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Water, Air, Soil |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. | Ultraviolet (UV), Mass Spectrometry (MS) | Water, Wastewater |

Future Research Directions and Emerging Frontiers for 4 Ethyl 3 Methylpyridine

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient, environmentally benign, and economically viable methods for the synthesis of 4-Ethyl-3-methylpyridine and its derivatives. Key areas of focus include:

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. For pyridine (B92270) synthesis, this involves the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like easy separation and reusability acs.org. Future work could explore the use of MOFs like UiO-66, derived from zirconium and terephthalic acid, to catalyze the formation of the 4-Ethyl-3-methylpyridine ring system, potentially leading to higher yields and reduced waste compared to traditional methods that often require harsh conditions and complex purification processes acs.org. Multicomponent reactions (MCRs) under solvent-free conditions or using environmentally friendly solvents are also promising avenues acs.orgnih.gov.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and sustainable route to pyridine derivatives rsc.org. Research could be directed towards identifying or engineering enzymes capable of constructing the 4-Ethyl-3-methylpyridine scaffold from simple, renewable starting materials. This biocatalytic approach could offer a simpler and more sustainable alternative to multi-step organic synthesis protocols rsc.org.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability beilstein-journals.orgresearchgate.netacs.orgmdpi.comacs.org. The application of flow chemistry to the synthesis of 4-Ethyl-3-methylpyridine could enable more efficient and automated production. Microwave-assisted flow synthesis, for instance, has been shown to accelerate pyridine synthesis, and this technology could be adapted for the production of 4-Ethyl-3-methylpyridine beilstein-journals.orgresearchgate.net.

| Synthetic Methodology | Key Advantages | Potential for 4-Ethyl-3-methylpyridine Synthesis |

| Heterogeneous Catalysis (e.g., MOFs) | Recyclable, non-corrosive, high surface area, tunable porosity acs.org. | Development of specific MOF catalysts for the regioselective synthesis of the 4-ethyl-3-methyl substitution pattern. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks rsc.org. | Engineering of enzymes for the de novo synthesis of 4-Ethyl-3-methylpyridine or its precursors. |

| Flow Chemistry | Precise control over reaction conditions, improved safety and scalability, potential for automation beilstein-journals.orgresearchgate.net. | Optimization of flow processes for the continuous and efficient production of 4-Ethyl-3-methylpyridine. |

Exploration of Undiscovered Reactivity and Transformation Pathways

While the fundamental reactivity of the pyridine ring is well-understood, the specific substitution pattern of 4-Ethyl-3-methylpyridine may give rise to unique chemical behaviors. Future research should aim to uncover and harness this latent reactivity.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds researchgate.netbeilstein-journals.orgnih.govresearchgate.net. Research efforts could focus on the selective activation of the C-H bonds at the various positions of the 4-Ethyl-3-methylpyridine ring and the benzylic positions of the ethyl group. Transition-metal catalysis, particularly with rhodium and rare-earth metals, has shown promise for the ortho-alkylation of pyridines and could be explored for the selective functionalization of 4-Ethyl-3-methylpyridine researchgate.netbeilstein-journals.orgnih.gov.

Dearomatization Strategies: The dearomatization of pyridines opens up pathways to a variety of saturated and partially saturated heterocyclic structures with interesting biological and chemical properties nih.gov. Investigating the dearomatization of 4-Ethyl-3-methylpyridine through methods like hydride transfer could lead to the synthesis of novel piperidine and tetrahydropyridine derivatives nih.gov.

Photocatalysis and Electrochemistry: These emerging synthetic tools offer mild and selective methods for chemical transformations. Exploring the photochemical and electrochemical reactivity of 4-Ethyl-3-methylpyridine could unveil new reaction pathways, such as radical-mediated additions or cyclizations, that are not accessible through traditional thermal methods.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is crucial.

Real-Time Reaction Monitoring: Techniques like in-situ Raman and infrared (IR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction spectroscopyonline.commdpi.comsemanticscholar.orgaps.orgacs.orgcdnsciencepub.comnih.govresearchgate.net. Applying these methods to the synthesis of 4-Ethyl-3-methylpyridine would enable precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction conditions for improved efficiency and yield spectroscopyonline.commdpi.com. Portable Raman spectrometers offer the flexibility to monitor reactions in various settings spectroscopyonline.com.

Mechanistic Elucidation: By combining in-situ spectroscopic data with kinetic modeling, it is possible to elucidate complex reaction mechanisms. This knowledge is invaluable for the rational design of improved synthetic protocols and catalysts for the production of 4-Ethyl-3-methylpyridine and its derivatives.

| Spectroscopic Technique | Information Gained | Application to 4-Ethyl-3-methylpyridine Research |

| In-situ Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of vibrational modes of key functional groups spectroscopyonline.comsemanticscholar.orgaps.orgresearchgate.net. | Optimization of reaction times and conditions for the synthesis of 4-Ethyl-3-methylpyridine. |

| In-situ Infrared (IR) Spectroscopy | Tracking changes in functional groups, identifying intermediates, and understanding reaction kinetics aps.orgacs.orgcdnsciencepub.comnih.gov. | Elucidation of the mechanistic pathways in the synthesis and functionalization of 4-Ethyl-3-methylpyridine. |

Machine Learning and AI-Driven Design for 4-Ethyl-3-methylpyridine Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules with desired properties nih.govmdpi.comnih.govacs.org.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of novel 4-Ethyl-3-methylpyridine derivatives acs.orgnih.govresearchgate.net. This in silico screening can significantly accelerate the identification of promising candidates for various applications, such as drug discovery and materials science, by prioritizing synthetic efforts on molecules with the highest probability of success acs.orgnih.govresearchgate.net.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties based on a set of predefined criteria mdpi.com. This approach could be used to generate novel 4-Ethyl-3-methylpyridine derivatives with enhanced efficacy for a specific biological target or with tailored properties for advanced materials.

Interdisciplinary Research Integrating 4-Ethyl-3-methylpyridine in Emerging Technologies

The unique electronic and structural features of the 4-Ethyl-3-methylpyridine scaffold make it a promising candidate for integration into various emerging technologies.

Materials Science: Pyridine-containing polymers and copolymers are being investigated for applications in electronics and photonics beilstein-journals.org. Future research could explore the incorporation of 4-Ethyl-3-methylpyridine into novel polymeric materials to tune their optical, electronic, and thermal properties. The specific substitution pattern may influence polymer morphology and performance.

Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. The steric and electronic properties of 4-Ethyl-3-methylpyridine could be leveraged in the design of new ligands for catalysts with improved activity, selectivity, and stability in a variety of organic transformations.

Agrochemicals and Pharmaceuticals: The pyridine ring is a common motif in many bioactive compounds researchgate.netrsc.orgnih.gov. Interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to explore the potential of 4-Ethyl-3-methylpyridine derivatives as new agrochemicals or therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Ethyl-3-methylpyridine, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves alkylation or cross-coupling reactions. For example, Morais et al. (2003) demonstrated that ethylpyridine isomers can be synthesized via catalytic alkylation of pyridine derivatives under controlled temperature (120–150°C) using transition metal catalysts . Reaction efficiency depends on solvent polarity, catalyst loading, and steric hindrance from substituents. Purification often requires fractional distillation or column chromatography to isolate the target compound from byproducts like 3-ethyl-4-methylpyridine regioisomers .

Q. What spectroscopic techniques are optimal for characterizing 4-Ethyl-3-methylpyridine?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., C-N stretching at ~1600 cm⁻¹) and monitor structural changes during reactions .

- NMR (¹H/¹³C) : Resolve substituent positions (e.g., ethyl vs. methyl groups) through coupling patterns and chemical shifts .

- Single-crystal X-ray diffraction : Determine precise molecular geometry and intermolecular interactions, as exemplified in studies of related pyridine derivatives .

Q. What safety protocols should researchers follow when handling 4-Ethyl-3-methylpyridine?

- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Emergency procedures include rinsing skin/eyes with water for 15 minutes and consulting a physician immediately. Safety data sheets for structurally similar pyridines recommend storing at 2–8°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for 4-Ethyl-3-methylpyridine derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Cross-validate data using:

- Temperature-dependent XRD : Assess structural stability across thermal gradients .

- DFT calculations : Compare experimental NMR/IR spectra with computational models to identify conformational isomers .

- Statistical error analysis : Quantify uncertainties in bond lengths/angles using tools like CrysAlisPro, ensuring data-to-parameter ratios >20:1 to minimize overfitting .

Q. What computational strategies predict the coordination behavior of 4-Ethyl-3-methylpyridine in metal complexes?

- Methodological Answer :

- Molecular docking : Simulate ligand-metal interactions using software like AutoDock Vina, focusing on steric and electronic effects from ethyl/methyl groups .

- EPR and magnetic susceptibility studies : Validate theoretical models by correlating computed spin states with experimental magnetic moments (e.g., µeff values for Cu²⁺ complexes) .

- Hirshfeld surface analysis : Map intermolecular contacts to predict stability of coordination polymers .

Q. How should researchers design experiments to investigate the thermal stability of 4-Ethyl-3-methylpyridine under oxidative conditions?

- Methodological Answer :

- TGA-DSC : Monitor decomposition onset temperatures and enthalpy changes in air vs. nitrogen atmospheres .

- Accelerated aging studies : Expose samples to elevated temperatures (e.g., 50–100°C) and analyze degradation products via GC-MS .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard lab conditions, accounting for autocatalytic side reactions .

Data Analysis & Ethical Considerations

Q. What statistical methods address sampling bias in studies involving 4-Ethyl-3-methylpyridine?

- Methodological Answer : Use stratified random sampling to ensure representative inclusion of reaction conditions (e.g., solvent, catalyst). Address non-response bias via sensitivity analysis, as outlined in the Reference Manual on Scientific Evidence (2011). For survey-based studies (e.g., toxicity perception), validate instrument reliability with Cronbach’s α >0.7 .

Q. How can researchers ethically manage conflicting interests in collaborative studies on 4-Ethyl-3-methylpyridine applications?

- Methodological Answer : Adhere to transparency protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.